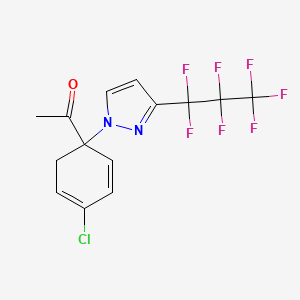
1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl- (9CI) is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl- typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through a [3+2] cycloaddition reaction between an alkyne and a diazo compound.
Introduction of the Chloro Substituent: The chloro group can be introduced through a halogenation reaction using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Heptafluoropropylphenyl Group: This step involves the coupling of the pyrazole ring with a heptafluoropropylphenyl derivative, which can be achieved through a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl- undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The heptafluoropropylphenyl group can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., DMF or DMSO) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are often utilized.
Major Products
The major products formed from these reactions include substituted pyrazoles, oxidized derivatives, and coupled products with various functional groups .
Scientific Research Applications
1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Pyrazole, 1-acetyl-4-chloro(heptafluoropropyl)phenyl- involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Signal Transduction: It may interfere with signal transduction pathways by modulating the activity of key proteins and receptors.
Gene Expression: The compound can affect gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
4-Chloropyrazole: A simpler analog with a chloro substituent but lacking the acetyl and heptafluoropropylphenyl groups.
1-Acetylpyrazole: Contains an acetyl group but lacks the chloro and heptafluoropropylphenyl substituents.
Heptafluoropropylphenylpyrazole: Features the heptafluoropropylphenyl group but lacks the acetyl and chloro substituents.
Uniqueness
The presence of the heptafluoropropylphenyl group enhances its lipophilicity and stability, while the acetyl and chloro substituents contribute to its reactivity and versatility in chemical synthesis .
Properties
Molecular Formula |
C14H10ClF7N2O |
|---|---|
Molecular Weight |
390.68 g/mol |
IUPAC Name |
1-[4-chloro-1-[3-(1,1,2,2,3,3,3-heptafluoropropyl)pyrazol-1-yl]cyclohexa-2,4-dien-1-yl]ethanone |
InChI |
InChI=1S/C14H10ClF7N2O/c1-8(25)11(5-2-9(15)3-6-11)24-7-4-10(23-24)12(16,17)13(18,19)14(20,21)22/h2-5,7H,6H2,1H3 |
InChI Key |
HUVFQUJIRDBWBX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC=C(C=C1)Cl)N2C=CC(=N2)C(C(C(F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


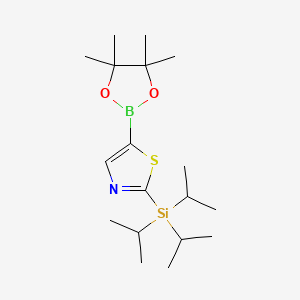
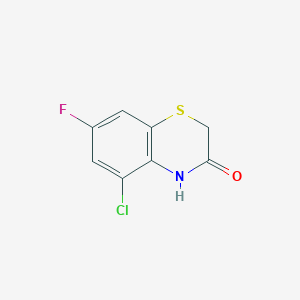

![[(1R,2r,4s)-2-acetamido-3,4-diacetoxy-5-(fluoromethyl)cyclohexyl] acetate](/img/structure/B12325066.png)
![11-Methyl-2,17-diazatetracyclo[7.7.1.02,7.013,17]heptadecan-3-one](/img/structure/B12325074.png)
![3-[[Hydroxy(dimethyl)silyl]oxy-dimethylsilyl]propane-1-thiol](/img/structure/B12325075.png)
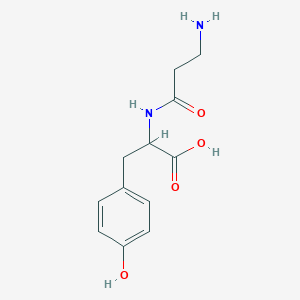
![4-[(3,4-Dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one](/img/structure/B12325090.png)

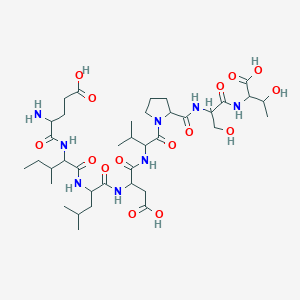
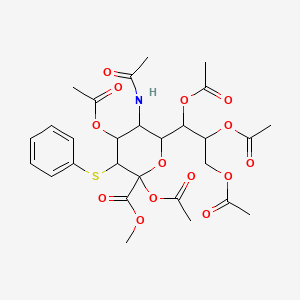
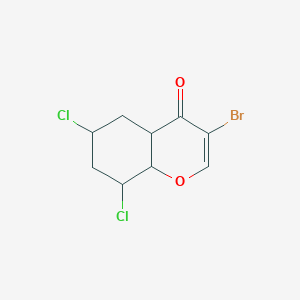
![6-(chloromethyl)-4,6,7-trihydroxy-9-methyl-3-methylidene-4,5,6a,7,9a,9b-hexahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B12325115.png)
![[4-[1-acetyloxy-2-(4-hydroxy-5-oxo-2H-furan-3-yl)ethyl]-3-hydroxy-3,4,8,8a-tetramethyl-2-(pyridine-3-carbonyloxy)-2,4a,5,6-tetrahydro-1H-naphthalen-1-yl] pyridine-3-carboxylate](/img/structure/B12325117.png)
